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molecular formula C16H18N2O3 B8369333 4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

Cat. No. B8369333
M. Wt: 286.33 g/mol
InChI Key: ZRLBFZPDAVMOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601736B2

Procedure details

4-(2-hydroxy-ethyl)-N-(4-methoxy-benzyl)-nicotinamide (2.2 g, 7.683 mmol) and triphenylphosphine (4.03 g, 15.37 mmol) were dissolved in 50 mL of anhydrous THF. The mixture, while being stirred at 0° C. under the nitrogen atmosphere, dropwisely added with diethyl azocarboxylate (1.4 mL, 9.220 mmol) and stirred for about 1 hour at room temperature. The mixture was then concentrated under reduced pressure and a silica gel column chromatography (3% MeOH/MC) was performed on the resulting residue and obtained 1.88 g (91%) of 2-(4-methoxy-benzyl)-3,4-dihydro-2H-[2,7]naphtyridine-1-on in white solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
diethyl azocarboxylate
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[C:9]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[O:11])=[CH:8][N:7]=[CH:6][CH:5]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:12]2[CH2:2][CH2:3][C:4]3[C:9](=[CH:8][N:7]=[CH:6][CH:5]=3)[C:10]2=[O:11])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
OCCC1=CC=NC=C1C(=O)NCC1=CC=C(C=C1)OC
Name
Quantity
4.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azocarboxylate
Quantity
1.4 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture, while being stirred at 0° C. under the nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 1 hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(C3=CN=CC=C3CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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